Enzyme Inhibition: This is a common mechanism for compounds with a benzenesulfonamide moiety. The exact target enzyme would need to be determined through further studies. [, , , , ]
Receptor Antagonism/Agonism: The compound could potentially interact with various receptors, modulating their activity. []
Disruption of Cellular Processes: Some 1,3-benzodioxole derivatives demonstrate antimicrobial and antifungal properties, likely by interfering with essential cellular processes in these organisms. [, , , , ]
Applications
Medicine: Developing novel therapeutics for various diseases, including cancer, inflammation, and infectious diseases. [, , , , ]
Agriculture: Exploring potential applications as pesticides or fungicides. [, , , , ]
Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90) that demonstrated promising antitumor activity in preclinical studies. It exhibited favorable pharmacokinetic properties and a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo [].
Compound Description: This compound is a selective carbonic anhydrase II inhibitor. Studies in rats and rabbits revealed its primary metabolite to be N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed via the addition of an oxygen atom to the parent molecule [].
Relevance: This compound shares the benzenesulfonamide moiety with N-1,3-benzodioxol-5-yl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, but differs in the substituent at the para position of the benzene ring. While the target compound features a 2-oxo-1-piperidinyl group, this compound has a 2-methyl-1,3-oxazole-5-yl substituent. This difference highlights how subtle structural modifications to the benzenesulfonamide scaffold can significantly alter biological activity, shifting from a potential anticancer target to a carbonic anhydrase inhibitor. []
Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It demonstrates potent and selective binding to the B1 receptor, effectively inhibiting bradykinin-induced biological responses both in vitro and in vivo [].
Compound Description: (+)-MBDB is the alpha-ethyl homolog of MDMA and exhibits similar stimulus properties in rats trained to discriminate MDMA from saline. It suggests that the behavioral activity of MDMA-like compounds might be distinct from that of hallucinogens or stimulants [].
Compound Description: AZD0530 is a potent and selective dual-specific inhibitor of c-Src and Abl kinases. It exhibits excellent pharmacokinetic properties and demonstrates significant antitumor activity in preclinical models, including a human pancreatic cancer model [].
Relevance: While AZD0530 and N-1,3-benzodioxol-5-yl-4-(2-oxo-1-piperidinyl)benzenesulfonamide share a benzodioxole group, they differ in the position of the substitution on the benzene ring. AZD0530 features a chlorine substituent at the 5th position, while the target compound has a sulfonamide group at the 4th position. Additionally, AZD0530 incorporates a quinazoline core, further differentiating it structurally from the target compound's benzenesulfonamide scaffold. This comparison highlights the significant structural diversity that can exist within a series of kinase inhibitors. []
Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor, demonstrating strong antitumor activity. It exhibits favorable pharmacokinetic properties, including good oral bioavailability and serum half-life [].
Relevance: Although SCH-66336 and N-1,3-benzodioxol-5-yl-4-(2-oxo-1-piperidinyl)benzenesulfonamide both contain a piperidine ring, their core structures differ substantially. SCH-66336 features a complex tricyclic benzocycloheptapyridine system, while the target compound is based on a benzenesulfonamide scaffold. Additionally, SCH-66336 lacks the 1,3-benzodioxole moiety present in the target compound. This comparison underscores the diversity of chemical structures that can be employed to target specific enzymes like FPT for therapeutic purposes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.